molecular formula C8H14N4O B13061358 1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13061358
M. Wt: 182.22 g/mol
InChI Key: KPKIJCFWPSEILB-UHFFFAOYSA-N
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Description

1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound with a molecular formula of C9H15N3O. This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of oxan-4-ylmethyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-ylmethyl triazole derivatives, while reduction may produce reduced triazole compounds.

Scientific Research Applications

1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine: Similar in structure but with a pyrazole ring instead of a triazole ring.

    1-[(Oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride: Another related compound with a pyrazole ring and a hydrochloride salt form.

Uniqueness

1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

1-(oxan-4-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H14N4O/c9-8-10-6-12(11-8)5-7-1-3-13-4-2-7/h6-7H,1-5H2,(H2,9,11)

InChI Key

KPKIJCFWPSEILB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=NC(=N2)N

Origin of Product

United States

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